Menthofuran
Menthofuran
Menthofuran is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid.
(R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products.
(R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
494-90-6
VCID:
VC0113398
InChI:
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
SMILES:
CC1CCC2=C(C1)OC=C2C
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
Menthofuran
CAS No.: 494-90-6
Reference Standards
VCID: VC0113398
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
CAS No. | 494-90-6 |
---|---|
Product Name | Menthofuran |
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran |
Standard InChI | InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 |
Standard InChIKey | YGWKXXYGDYYFJU-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)OC=C2C |
Canonical SMILES | CC1CCC2=C(C1)OC=C2C |
Density | d154 0.97 0.960-0.970 |
Physical Description | Bluish liquid, odour similar to that of menthol |
Description | Menthofuran is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid. (R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products. |
Solubility | insoluble in water; soluble in oils miscible (in ethanol) |
Synonyms | 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran; 3,9-Epoxy-p-mentha-3,8-diene; Menthofurane; NSC 315249; |
PubChem Compound | 329983 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume